molecular formula C12H18ClN3O B15133787 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine CAS No. 1856045-50-5

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15133787
CAS No.: 1856045-50-5
M. Wt: 255.74 g/mol
InChI Key: UPRWKNCHHUPIOB-UHFFFAOYSA-N
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Description

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic organic compound that features a furan ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the reaction of 2-furylmethanamine with 1-propyl-1H-pyrazole-5-carbaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in an appropriate solvent like methanol or ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-furyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
  • 1-(2-furyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
  • 1-(2-furyl)-N-[(1-butyl-1H-pyrazol-5-yl)methyl]methanamine

Uniqueness

1-(2-furyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific combination of a furan ring and a propyl-substituted pyrazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

1856045-50-5

Molecular Formula

C12H18ClN3O

Molecular Weight

255.74 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-propylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H17N3O.ClH/c1-2-7-15-11(5-6-14-15)9-13-10-12-4-3-8-16-12;/h3-6,8,13H,2,7,9-10H2,1H3;1H

InChI Key

UPRWKNCHHUPIOB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCC2=CC=CO2.Cl

Origin of Product

United States

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